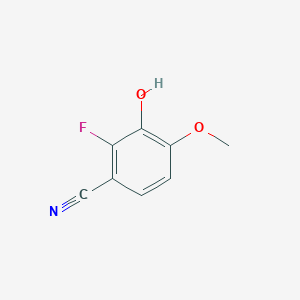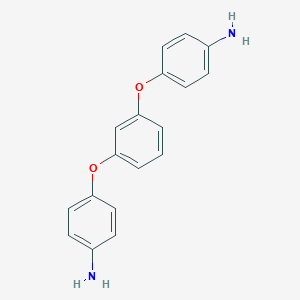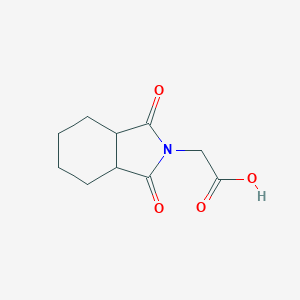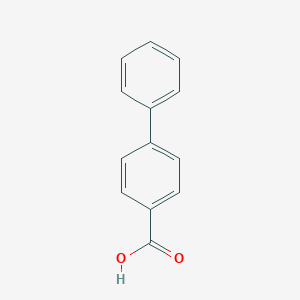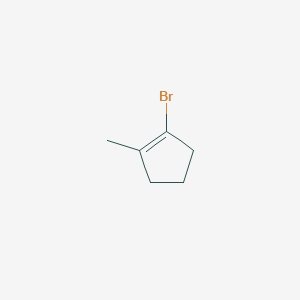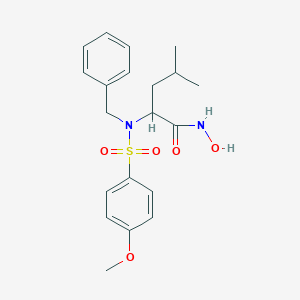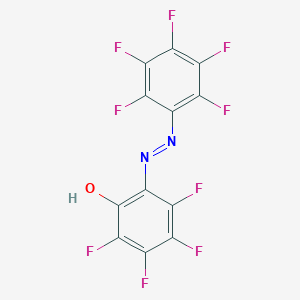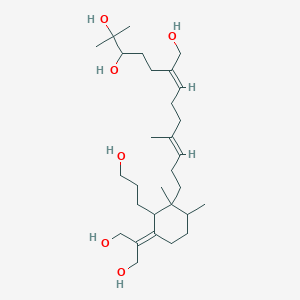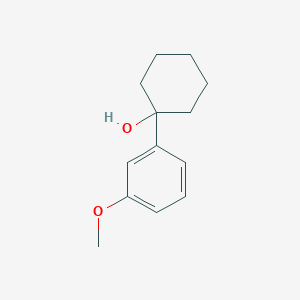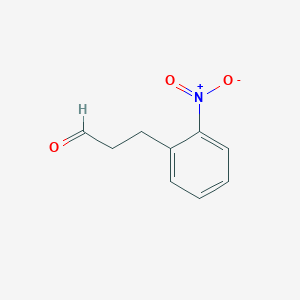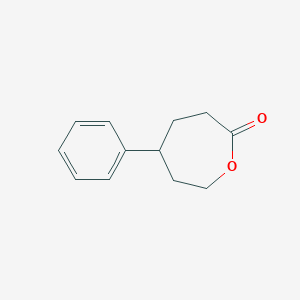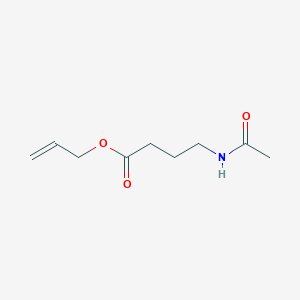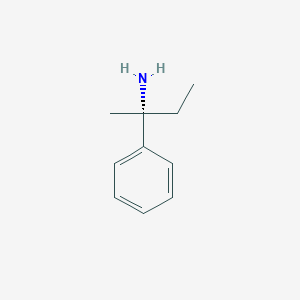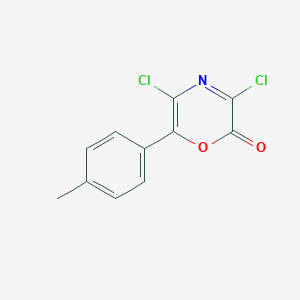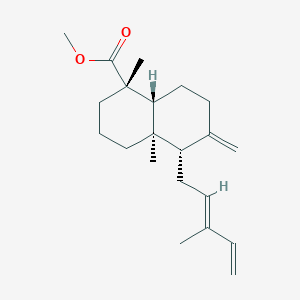
Methyl trans-communate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl trans-communate is a derivative of communic acids, which are diterpenes with a labdane skeleton. These compounds are found in various plant species, particularly conifers, and are known for their diverse biological activities .
Applications De Recherche Scientifique
Methyl trans-communate has several scientific research applications:
Méthodes De Préparation
Methyl trans-communate can be synthesized from communic acids through selective degradation of side chains and stereoselective formation of the desired product. The synthetic routes often involve the use of this compound or a mixture of this compound and methyl cis-communate . Industrial production methods typically focus on optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Methyl trans-communate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halides or other nucleophiles to replace specific functional groups on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, epoxidation of methyl cis-Communate can yield various epoxide derivatives .
Mécanisme D'action
The mechanism of action of methyl cis-Communate involves its interaction with specific molecular targets and pathways. For instance, its antitumoral activity is mediated through the induction of apoptosis and inhibition of cell proliferation . The compound also affects lipid metabolism by modulating the activity of enzymes involved in lipid biosynthesis and degradation .
Comparaison Avec Des Composés Similaires
Methyl trans-communate is similar to other communic acids, such as:
This compound: This isomer differs in the stereochemistry of the double bonds and the orientation of the carboxyl group.
Mirceo Communic Acid:
4-epi-trans-Communic Acid: A C4 epimer of trans-communic acid.
ent-trans-Communic Acid: The (−) enantiomer of trans-communic acid.
This compound is unique due to its specific stereochemistry, which influences its reactivity and biological activity .
Propriétés
Numéro CAS |
10178-35-5 |
|---|---|
Formule moléculaire |
C21H32O2 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9-/t17-,18+,20+,21-/m0/s1 |
Clé InChI |
WYJKGKPQXWDIQP-RBZLIJQHSA-N |
SMILES isomérique |
C/C(=C/C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |
SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
SMILES canonique |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


